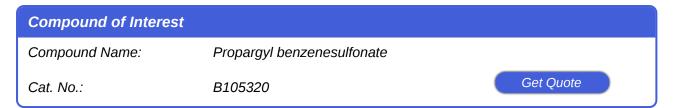


## **Chemical Identity and Physical Properties**

Author: BenchChem Technical Support Team. Date: December 2025



**Propargyl benzenesulfonate**, also known as 2-propynyl benzenesulfonate or propargyl besylate, is an organic compound featuring a terminal alkyne (propargyl group) and a benzenesulfonate ester functional group.[1][2] This combination imparts unique reactivity, making it a valuable intermediate in various chemical transformations.[3] While some sources describe the compound as a white to off-white crystalline solid, its low melting point indicates it is typically a pale yellow or light brown liquid at room temperature.[1][2]

Table 1: Physicochemical Properties of **Propargyl Benzenesulfonate** 



Property	Value	Reference(s)
CAS Number	6165-75-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub> S	[1]
Molecular Weight	196.22 g/mol	[1][4]
Appearance	Pale yellow to light brown liquid	[1][5]
Melting Point	-30 °C	[1][2][5]
Boiling Point	140-142 °C at 2 mmHg	[2][5]
Density	1.243 g/mL at 25 °C	[2][5]
Refractive Index (n <sup>20</sup> /D)	1.525	[2][5]
Flash Point	100 °C (212 °F) - closed cup	[2][3]
Water Solubility	Insoluble	[1]
InChI Key	RAGBYXLIHQFIPK- UHFFFAOYSA-N	[2][6]
Canonical SMILES	C#CCOS(=0) (=0)C1=CC=CC=C1	[2]

## **Spectroscopic Data**

Detailed experimental spectra for **Propargyl benzenesulfonate** are not widely published. The following tables provide estimated chemical shifts and vibrational frequencies based on the known ranges for its constituent functional groups.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)



Protons	Functional Group	Predicted Chemical Shift (δ, ppm)	Multiplicity
1H	Acetylenic C-H	~2.5	Triplet (t)
2H	Methylene (-O-CH₂- C≡)	~4.8	Doublet (d)
5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.5-8.0	Multiplet (m)

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Carbon	Functional Group	Predicted Chemical Shift (δ, ppm)
1C	Methylene (-O-CH₂-C≡)	50 - 65
1C	Alkynyl (-C≡CH)	70 - 80
1C	Alkynyl (≡CH)	75 - 85
1C	Aromatic (ipso-C)	~135
4C	Aromatic (ortho, meta, para-C)	125 - 135

Table 4: Predicted Key FTIR Vibrational Frequencies



Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )
≡С-Н	Stretching	3300 - 3260
C-H (Aromatic)	Stretching	3100 - 3000
C≡C	Stretching	2140 - 2100
S=O	Asymmetric Stretching	1370 - 1335
S=O	Symmetric Stretching	1190 - 1160
C-O	Stretching	1000 - 960
S-O	Stretching	890 - 810

## **Synthesis and Experimental Protocols**

**Propargyl benzenesulfonate** is typically synthesized via an esterification reaction between propargyl alcohol (2-propyn-1-ol) and benzenesulfonyl chloride.[5][7]

# Experimental Protocol: Synthesis of Propargyl Benzenesulfonate

This protocol is based on a general procedure described in the literature.[5][7]

#### Materials:

- Propargyl alcohol (2-propyn-1-ol)
- Benzenesulfonyl chloride
- Triethylamine or Sodium Hydroxide (32% aqueous solution)
- Dichloromethane (Methylene chloride) or Water
- · Ice bath

Procedure (using Triethylamine):



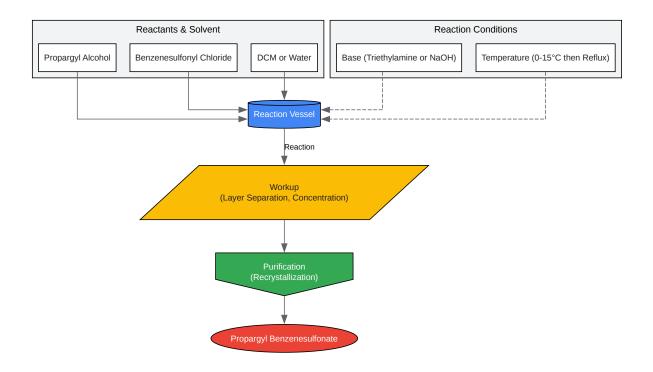
- To a reaction flask, add propargyl alcohol (1.0 mol) and dichloromethane (500 mL).
- Under stirring, add triethylamine as a base.
- Cool the reaction mixture to below 15 °C using an ice bath.
- Slowly add benzenesulfonyl chloride (2.1 mol) dropwise, maintaining the temperature below 15 °C.
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.
- Increase the temperature to reflux and maintain for 2 hours.
- Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the mixture in an ice bath and allow the layers to separate.
- Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Propargyl benzenesulfonate**. A reported yield for a similar process is 95.8%.[7]

Procedure (Green Chemistry approach using NaOH):[7]

- Add benzenesulfonyl chloride (500 kg), propargyl alcohol (40 kg), and water (150 kg) to a suitable reactor.
- Cool the mixture to 0 °C.
- Over a period of 8 hours, add 32% aqueous sodium hydroxide solution (90 kg) while maintaining the temperature at 0 °C.
- Continue stirring at 0 °C for an additional 2 hours after the addition is complete.
- · Monitor the reaction until completion.



Allow the mixture to settle and separate the layers to isolate the product.



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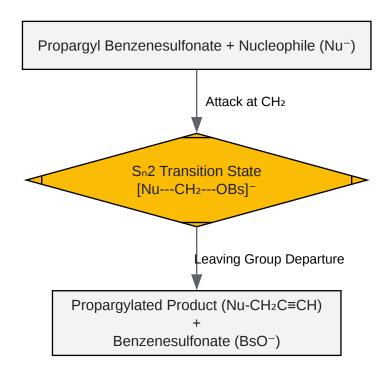
Caption: Synthesis workflow for **Propargyl benzenesulfonate**.

# Chemical Reactivity and Applications Reactivity as a Propargylating Agent

The primary utility of **Propargyl benzenesulfonate** in organic synthesis stems from the benzenesulfonate anion being an excellent leaving group. This facilitates nucleophilic



substitution ( $S_n2$ ) reactions, where a nucleophile attacks the methylene carbon, displacing the benzenesulfonate and attaching the propargyl group to the nucleophile. This makes it an effective propargylating agent for a wide range of nucleophiles, including amines, phenols, and thiols.



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Caption: General S<sub>n</sub>2 reaction using **Propargyl benzenesulfonate**.

#### **Application in Pharmaceutical Synthesis**

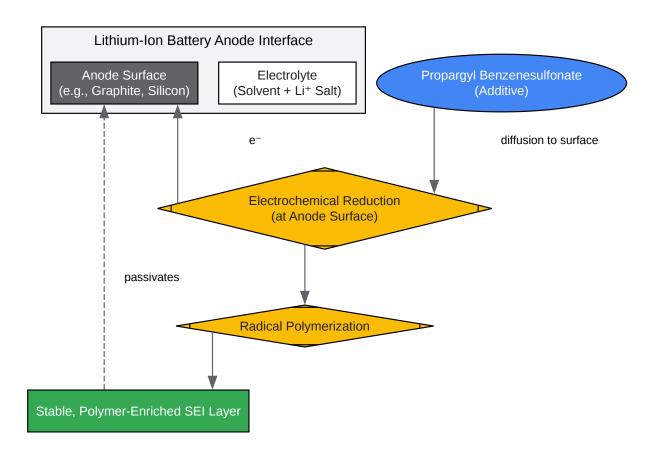
**Propargyl benzenesulfonate** is cited as a reagent used in the manufacture of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type-2 diabetes.[5][8][9] In this context, it would serve as a source for the propargyl moiety, a key structural element in some synthetic routes of complex heterocyclic molecules. However, it is important to note that the primary published commercial synthesis routes for Omarigliptin describe a convergent approach that does not explicitly involve **Propargyl benzenesulfonate**.[10] Its use may be part of alternative or earlier-stage synthetic strategies.

#### **Application in Materials Science: Electrolyte Additive**



In the field of lithium-ion batteries, **Propargyl benzenesulfonate** has been investigated as an electrolyte additive to improve the formation of the Solid Electrolyte Interphase (SEI) on anodes.[11] The SEI is a critical passivation layer that forms on the electrode surface during the initial charging cycles, preventing further electrolyte decomposition and ensuring battery longevity.

The proposed mechanism involves the electrochemical reduction of the propargyl group at the anode surface. The resulting radical species can then polymerize, forming a stable, protective polymer film that integrates into the SEI layer. This modified SEI can better accommodate the volume changes of the anode during charging and discharging, leading to improved cycle life. [11]



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Caption: Proposed role of **Propargyl benzenesulfonate** in SEI formation.



### Safety and Handling

**Propargyl benzenesulfonate** is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Table 5: GHS Hazard Information

Code	Hazard Statement
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2] Storage: Store in a cool, dry, well-ventilated area, typically recommended at 2-8°C.[3][5]

#### Conclusion

Propargyl benzenesulfonate (CAS 6165-75-9) is a valuable and reactive chemical intermediate. Its utility is primarily driven by the benzenesulfonate group's excellent leaving group ability, making it a potent propargylating agent for various nucleophiles in organic synthesis. While its role in the commercial synthesis of Omarigliptin is noted, its more recent application as an electrolyte additive for enhancing battery performance highlights its versatility and potential in advancing materials science. Proper handling and storage are essential due to its irritant properties. This guide provides core technical information to support its effective and safe use in research and development.

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